molecular formula C13H10O3 B1503092 5-Hydroxy-3-phenylbenzoic acid CAS No. 35489-88-4

5-Hydroxy-3-phenylbenzoic acid

Cat. No.: B1503092
CAS No.: 35489-88-4
M. Wt: 214.22 g/mol
InChI Key: YALBISYENZHRMZ-UHFFFAOYSA-N
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Description

5-Hydroxy-3-phenylbenzoic acid is a useful research compound. Its molecular formula is C13H10O3 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
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Biochemical Analysis

Cellular Effects

5-Hydroxy-3-phenylbenzoic acid influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, phenolic acids, including this compound, are known to exhibit antioxidant properties, which can protect cells from oxidative stress . Additionally, it may modulate the expression of genes involved in inflammatory responses and metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and inhibit or activate their activity. For instance, phenolic acids are known to inhibit enzymes involved in oxidative stress pathways, thereby exerting their antioxidant effects . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that phenolic acids can undergo degradation under certain conditions, which may affect their long-term efficacy . Additionally, the long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating potential benefits and limitations over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antioxidant and anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects. For example, studies on hydroxybenzoic acids have shown that high doses can lead to cytotoxicity and other adverse effects . Therefore, it is crucial to determine the optimal dosage to maximize the benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be synthesized from precursors in the shikimate and phenylpropanoid pathways . These pathways involve multiple enzymes and cofactors that facilitate the conversion of primary metabolites into phenolic compounds. Additionally, this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific tissues . The localization and accumulation of this compound can influence its biological activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within cells can affect its interactions with other biomolecules and its overall biological effects.

Properties

IUPAC Name

3-hydroxy-5-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALBISYENZHRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688498
Record name 5-Hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35489-88-4
Record name 5-Hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.